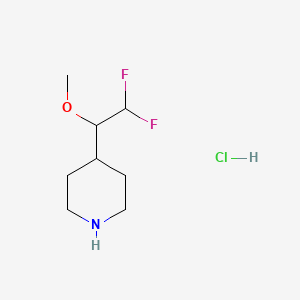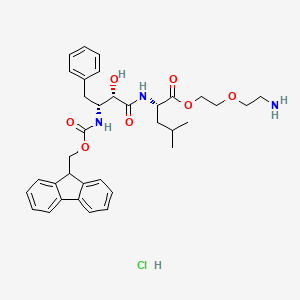![molecular formula C18H36O3 B13451299 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol . This compound is a derivative of 1,3-dioxolane and is characterized by the presence of a dodecyloxy group attached to the dioxolane ring. It is used as an intermediate in the synthesis of various chemical products and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves a multi-step process. One common method includes the reaction of acetone with boron trifluoride diethyl etherate in tetrahydrofuran under an inert atmosphere at room temperature. This is followed by the addition of dodecyl glycidyl ether at 50°C for 5 hours. The reaction mixture is then neutralized with sodium hydrogen carbonate, and the solvent is distilled off to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce dioxolane alcohols .
Scientific Research Applications
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: It is explored for its synergistic effects with antifungal agents like amphotericin B.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it stimulates autolysin activity, leading to the breakdown of bacterial cell walls. This action is synergistic with other antimicrobial agents, enhancing their efficacy . The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-O-Dodecyl-rac-glycerol: An antibacterial agent with similar properties.
Dodecyl sulfate: A surfactant with comparable industrial applications.
Uniqueness
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antimicrobial agents sets it apart from similar compounds .
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
4-(dodecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-16-20-18(2,3)21-17/h17H,4-16H2,1-3H3 |
InChI Key |
JJEUFGMEQYMSDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)


![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)


![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)

![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)





